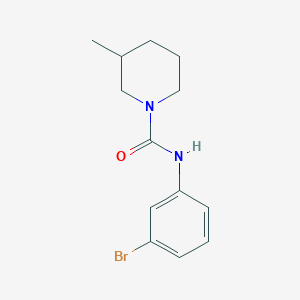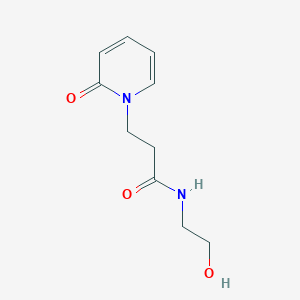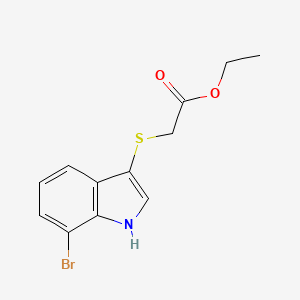
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C9H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine derivatives. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Amines and Thiols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-diamino-6-chloropyrimidine: A closely related compound with similar chemical properties.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another derivative with potential antitumor activity.
Uniqueness
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13ClN4 |
|---|---|
Peso molecular |
212.68 g/mol |
Nombre IUPAC |
6-chloro-4-N-cyclopropyl-4-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4/c1-2-14(6-3-4-6)8-5-7(10)12-9(11)13-8/h5-6H,2-4H2,1H3,(H2,11,12,13) |
Clave InChI |
AZTGPCLNELFFHA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CC1)C2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)



![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)


![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)



methanone](/img/structure/B14913997.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)
